molecular formula C8H7N3S B11748847 5-(1,3-Thiazol-4-yl)pyridin-2-amine

5-(1,3-Thiazol-4-yl)pyridin-2-amine

Cat. No.: B11748847
M. Wt: 177.23 g/mol
InChI Key: BLUVHNUKFHZAAH-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-4-yl)pyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a thiazole derivative. One common method is the cyclization of 2-aminopyridine with α-haloketones in the presence of a base, such as potassium carbonate, to form the thiazole ring . Another approach involves the reaction of 2-aminopyridine with thiourea and α-haloketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Thiazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Thiazol-4-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Thiazol-4-yl)pyridin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Thiazol-4-yl)pyridin-2-amine is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C8H7N3S/c9-8-2-1-6(3-10-8)7-4-12-5-11-7/h1-5H,(H2,9,10)

InChI Key

BLUVHNUKFHZAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CSC=N2)N

Origin of Product

United States

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